4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one involves several steps, including the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides and diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives . This method is advantageous due to its high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of amino and pyrrolidinone groups.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways . For example, it has been studied as a dual inhibitor of TYK2 and JAK1, which are involved in cytokine receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: These compounds also feature the 3-azabicyclo[3.1.0]hexane skeleton and have been studied as dual inhibitors of TYK2 and JAK1.
3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]: Evaluated for their potential antitumor activities.
Uniqueness
The uniqueness of 4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one lies in its specific structural features and its potential to interact with multiple biological targets, making it a versatile compound in drug design and medicinal chemistry .
Properties
CAS No. |
55466-22-3 |
---|---|
Molecular Formula |
C16H23Cl2N3O |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C16H21N3O.2ClH/c17-14-6-16(20)19(10-14)15-3-1-11(2-4-15)7-18-8-12-5-13(12)9-18;;/h1-4,12-14H,5-10,17H2;2*1H |
InChI Key |
IECZOTCKMAXUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)CC3=CC=C(C=C3)N4CC(CC4=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.